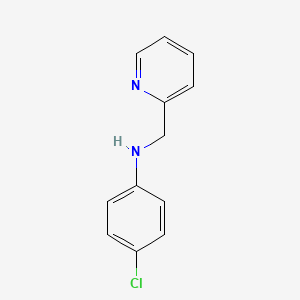

N-(4-Chlorophenyl)pyridine-2-methylamine

Description

Significance and Research Context of N-(4-Chlorophenyl)pyridine-2-methylamine

The significance of this compound in the scientific community stems from its versatile molecular architecture. It serves as a valuable scaffold in the development of new chemical entities, particularly in pharmaceutical research. smolecule.com The presence of the pyridine (B92270) nucleus is noteworthy, as this heterocycle is a common feature in numerous natural products, vitamins, and approved drugs, often incorporated to enhance water solubility due to its basic nature. mdpi.com

Structurally, the molecule is non-planar. smolecule.com Studies on a closely related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, reveal a significant dihedral angle of 48.03 (8)° between the benzene (B151609) and pyridyl rings. nih.gov This twisted conformation, along with the capacity for hydrogen bond formation, is crucial in defining its stability, reactivity, and how it interacts with biological targets. smolecule.com The compound is utilized as a foundational component, or building block, for the synthesis of more intricate molecules. smolecule.com

Overview of Research Directions Pertaining to this compound

Research involving this compound and its derivatives is multifaceted, spanning several key areas of chemical science.

Medicinal Chemistry : The compound is a valuable tool for investigating fundamental biological processes. It has been explored for its capacity to modulate the activity of ion channels, which are vital for cellular function. smolecule.com Furthermore, its potential to disrupt ligand-receptor binding and specific protein-protein interactions is an active area of study, offering insights into cellular signaling pathways that could lead to new therapeutic targets. smolecule.com The broader class of pyridine-2-methylamine derivatives has been identified as a source of potent antitubercular agents that inhibit the essential MmpL3 protein in M. tuberculosis. nih.gov In oncology, related structures such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and N-(4-chlorophenyl)pyridine-2-carbothioamide have been used to synthesize novel kinase inhibitors and anticancer metal complexes, respectively. nih.govnih.gov

Organic Synthesis : In synthetic chemistry, the compound serves as an important intermediate. The synthesis of related N-aryl amine derivatives often employs advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, to form the critical carbon-nitrogen bonds. mdpi.com

Materials Science : The distinct chemical and physical properties of this compound suggest potential applications in materials science, where it could be used in the development of novel materials with specialized functionalities. smolecule.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-N-(pyridin-2-ylmethyl)aniline |

| CAS Number | 27048-28-8 |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 g/mol |

Table 2: Summary of Research Applications for this compound and Related Derivatives

| Field of Research | Application / Focus Area |

|---|---|

| Medicinal Chemistry | Investigation of ion channel modulation. smolecule.com |

| Study of ligand-receptor and protein-protein interactions. smolecule.com | |

| Development of antitubercular agents targeting MmpL3. nih.gov | |

| Synthesis of potential anticancer agents and kinase inhibitors. nih.govnih.gov | |

| Organic Synthesis | Use as a building block for more complex molecules. smolecule.com |

| Substrate in palladium-catalyzed amination reactions. mdpi.com |

| Materials Science | Exploration for the development of new functional materials. smolecule.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-N-(pyridin-2-ylmethyl)aniline |

| N-(4-Chlorophenyl)-4-methylpyridin-2-amine |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles |

| N-(4-chlorophenyl)pyridine-2-carbothioamide |

| Ruthenium (Ru) complexes |

| Osmium (Os) complexes |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDDVEHYLXWBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949808 | |

| Record name | 4-Chloro-N-[(pyridin-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27048-28-8 | |

| Record name | N-(4-Chlorophenyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27048-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)pyridine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-[(pyridin-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)pyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Chlorophenyl Pyridine 2 Methylamine and Its Structural Analogues

Direct Amination Protocols for N-(4-Chlorophenyl)pyridine-2-methylamine Synthesis

Direct amination represents a primary and efficient strategy for the formation of the C-N bond connecting the pyridine-2-methyl and the 4-chlorophenyl moieties. A prominent method in this category is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl

In a typical synthesis of an N-aryl-2-(aminomethyl)pyridine derivative, a 2-(halomethyl)pyridine or 2-(aminomethyl)pyridine is coupled with an aryl halide, such as 1-bromo-4-chlorobenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and has evolved through several "generations" of catalyst systems to improve efficiency and scope. wikipedia.orgrug.nl Early systems used ligands like P(o-tolyl)3, while more advanced systems employ sterically hindered biaryl phosphine ligands such as Xantphos, which promote the reaction for a wider range of substrates under milder conditions. rug.nlnih.gov

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Key Parameters in Buchwald-Hartwig Amination for N-Aryl Pyridine (B92270) Synthesis

| Parameter | Common Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Dichlorobis(triphenylphosphine)Pd(II) | Catalyst precursor, forms the active Pd(0) species. libretexts.orgnih.gov |

| Ligand | P(o-tolyl)₃, BINAP, Xantphos, RuPhos, BrettPhos | Stabilizes the Pd catalyst, influences reactivity and scope. rug.nl |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Facilitates deprotonation of the amine. nih.gov |

| Aryl Halide | Aryl bromides, chlorides, triflates | Electrophilic coupling partner. acsgcipr.org |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. nih.gov |

Another direct amination approach involves the reaction of 2-chloro-4-methylpyridine (B103993) with 4-chloroaniline, typically requiring heat in an organic solvent. smolecule.com Copper-promoted C-H amination of 2-arylpyridines also offers a regioselective pathway to N-arylated products. rsc.org

Cyclization Reactions in the Formation of this compound Frameworks

Cyclization reactions provide an alternative route to the pyridine core, constructing the ring from acyclic precursors. These methods are particularly useful for creating highly substituted pyridine derivatives. nih.gov While direct synthesis of this compound via cyclization is not commonly detailed, the principles apply to the formation of its core structure.

One general strategy involves the [4+2] cycloaddition (Diels-Alder reaction) where a diene and a dienophile combine to form a six-membered ring. nih.gov For pyridine synthesis, aza-Diels-Alder reactions are employed, where either the diene or the dienophile contains a nitrogen atom. For instance, vinylallenes can react with sulfonyl cyanides to generate isopyridine cycloadducts, which can be converted to highly substituted pyridines. acs.org

Another powerful method is the multicomponent synthesis, where several starting materials combine in a one-pot reaction to build the pyridine ring. The Kröhnke pyridine synthesis, for example, involves the reaction of N-phenacylpyridinium halides with α,β-unsaturated ketones in the presence of ammonium (B1175870) acetate (B1210297). rsc.org This process proceeds through a Michael addition followed by cyclodehydration. rsc.org Similarly, a three-component synthesis has been developed using a catalytic aza-Wittig/Diels-Alder sequence to produce diverse polysubstituted pyridines. nih.gov

Table 2: Comparison of Cyclization Strategies for Pyridine Synthesis

| Method | Key Precursors | Mechanism | Key Features |

|---|---|---|---|

| [4+2] Cycloaddition | 2-Azadienes, Enamines | Diels-Alder reaction | Provides access to diverse substitution patterns. nih.gov |

| Kröhnke Synthesis | Pyridinium (B92312) ylides, α,β-unsaturated carbonyls | Michael addition, cyclodehydration | Classic method for pyridine ring formation. rsc.org |

| Cascade Reactions | Alkenylboronic acids, ketoxime O-pentafluorobenzoates | Cu-catalyzed cross-coupling, electrocyclization, oxidation | Modular and efficient for highly substituted pyridines. nih.gov |

Reductive Synthesis Routes for this compound Derivatives

Reductive amination is a highly effective method for forming C-N bonds and is directly applicable to the synthesis of this compound. masterorganicchemistry.comresearchgate.net This two-step process, often performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net

For the synthesis of the target compound, 2-pyridinecarboxaldehyde (B72084) would be reacted with 4-chloroaniline. The resulting imine is then reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity. masterorganicchemistry.com These reagents are mild enough to reduce the imine intermediate without significantly reducing the starting aldehyde, allowing for a one-pot procedure. masterorganicchemistry.com The reaction can be catalyzed by acids, which facilitate both the imine formation and its subsequent reduction. nih.gov

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; often used for reductive amination of aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls; reaction is faster at lower pH. masterorganicchemistry.com |

| Phenylsilane | PhSiH₃ | Used with catalysts like Dibutyltin dichloride for direct reductive amination. organic-chemistry.org |

Catalytic systems using transition metals like iridium or cobalt in the presence of a hydrogen source (e.g., H₂ or formic acid) also provide efficient and environmentally friendly pathways for reductive amination. researchgate.netorganic-chemistry.org

Nucleophilic Addition Strategies in this compound Synthesis

Nucleophilic addition to the pyridine ring is a fundamental strategy for its functionalization. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. quimicaorganica.org However, direct attack on the neutral pyridine ring often requires strong, "hard" nucleophiles like organometallic reagents or sodium amide (as in the Chichibabin reaction). quimicaorganica.org

To enhance the reactivity of the pyridine ring towards weaker nucleophiles, it can be activated by N-oxidation or by forming a pyridinium salt. quimicaorganica.orgnih.gov For instance, pyridine N-oxides can react with nucleophiles, and subsequent manipulation can lead to substituted pyridines. nih.gov A one-pot method for the 2-amination of pyridines involves converting pyridine N-oxides to 2-aminopyridines using Ts₂O and t-BuNH₂. scilit.com

In a strategy relevant to the synthesis of structural analogues, Meldrum's acid derivatives can act as nucleophiles, attacking activated pyridine-N-oxides. The resulting intermediate can then be trapped by other nucleophiles to generate substituted pyridylacetic acid derivatives. acs.org This highlights the dual reactivity of certain reagents in building complex pyridine structures. While not a direct synthesis of the target compound, these strategies demonstrate the principles of nucleophilic addition for creating C-C or C-N bonds at positions relevant to the pyridine-2-methylamine framework. nih.gov

Advanced Approaches in Pyridine Derivative Synthesis Relevant to this compound

Modern organic synthesis continues to produce innovative methods for constructing heterocyclic frameworks like pyridine, focusing on efficiency, atom economy, and environmental sustainability.

Recent developments include one-pot, acid-catalyzed tandem reactions that assemble pyridine rings from simple, readily available starting materials without the need for metal catalysts or external oxidants. rsc.orgrsc.org One such strategy involves the reaction of enones and primary amines. The reaction proceeds through a cascade of events, including a reverse Aldol reaction, C(sp³)–N bond cleavage of the primary amine to provide the nitrogen source, condensation, cyclization, and aromatization to form the final pyridine product. rsc.org This methodology offers high yields and tolerates a wide range of functional groups. rsc.org For example, trifluoromethanesulfonic acid (TfOH) can catalyze the reaction between chalcones and various primary amines (both aromatic and aliphatic) to generate polysubstituted pyridines. rsc.org

There is a significant drive towards developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. organic-chemistry.org Several metal-free protocols for pyridine synthesis have been reported. One approach involves the annulation of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate, which surprisingly yields 3-trifluoromethyl aniline (B41778) derivatives as the major products under Kröhnke pyridine synthesis conditions. rsc.org

Other metal-free strategies include iodine-promoted reactions of 2-aminopyridine (B139424) with acetophenones and radical-based approaches. organic-chemistry.orgnih.gov For instance, a pyridine-boryl radical, generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron, can be used to synthesize C-4 substituted pyridine derivatives via a radical addition/coupling mechanism with α,β-unsaturated ketones. semanticscholar.orgacs.org These methods highlight the ongoing innovation in pyridine synthesis, providing greener and more versatile routes to this important class of compounds.

Acylation Reactions in Amide Synthesis

Acylation reactions represent a fundamental and widely utilized method for the formation of amide bonds, a critical linkage in numerous biologically active molecules and synthetic intermediates. researchgate.net This process involves the reaction of an amine, such as this compound or its structural analogues, with an acylating agent. Common acylating agents include highly reactive acyl halides (e.g., acyl chlorides) and acid anhydrides. youtube.comlibretexts.org The reaction mechanism typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.

The presence of a pyridine ring within the structure of this compound and its analogues can significantly influence the course of acylation. The pyridine nitrogen can function as an internal nucleophilic catalyst. semanticscholar.org It can react with the acylating agent, such as an acyl chloride, to form a highly reactive acylpyridinium salt intermediate. This intermediate is then more susceptible to an intramolecular nucleophilic attack by the amine nitrogen, facilitating the formation of the amide bond. semanticscholar.orgstackexchange.com This intramolecular nature can lead to milder reaction conditions and improved efficiency compared to standard intermolecular acylations. semanticscholar.org

Detailed research into the acylation of structural analogues, specifically amides possessing a pyridine ring, provides insight into these synthetic pathways. A study focused on the N-acylation of N-(pyridin-2-ylmethyl)acetamide using various acyl chlorides demonstrated an efficient method for imide synthesis, leveraging the pyridine ring as an internal catalyst. semanticscholar.org The reaction proceeds by forming an active acylammonium salt with the acyl chloride, transforming the intermolecular reaction into a more favorable intramolecular process. semanticscholar.org

The initial investigation used N-(pyridin-2-ylmethyl)acetamide as the acyl acceptor and benzoyl chloride as the acyl donor. The reaction was optimized by screening different bases and varying the stoichiometry of the reagents. N,N-diisopropylethylamine (DIPEA) was found to be the most effective base, providing the desired product in high yield when used in a slight excess along with the acyl chloride. semanticscholar.org

Table 1: Optimization of Reaction Conditions for the Acylation of N-(pyridin-2-ylmethyl)acetamide with Benzoyl Chloride

| Entry | Acyl Chloride (equiv.) | Base (equiv.) | Base | Yield (%) |

| 1 | 1.3 | 1.5 | DIPEA | 51 |

| 2 | 1.3 | 2.0 | DIPEA | 83 |

| 3 | 1.3 | 1.0 | DIPEA | 45 |

| 4 | 1.5 | 1.5 | DIPEA | 94 |

| 5 | 1.0 | 1.5 | DIPEA | 76 |

| 6 | 1.3 | 1.5 | Et3N | 73 |

| 7 | 1.3 | 1.5 | DBU | 65 |

| 8 | 1.3 | 1.5 | Pyridine | 41 |

Data sourced from a study on N-acylation of amides using a pyridine ring as an internal nucleophilic catalyst. semanticscholar.org The reaction was performed in CH2Cl2 at room temperature for 3 hours.

Following optimization, the scope of the reaction was explored using a variety of substituted benzoyl chlorides to synthesize a range of N-acyl-N-(pyridin-2-ylmethyl)acetamides (imides). The methodology proved effective for acyl chlorides bearing both electron-donating and electron-withdrawing substituents.

Table 2: Synthesis of Various Imides via Acylation of N-(pyridin-2-ylmethyl)acetamide

| Acyl Chloride | Product | Yield (%) |

| Benzoyl chloride | N-Benzoyl-N-(pyridin-2-ylmethyl)acetamide | 94 |

| 4-Methylbenzoyl chloride | N-(4-Methylbenzoyl)-N-(pyridin-2-ylmethyl)acetamide | 92 |

| 4-Methoxybenzoyl chloride | N-(4-Methoxybenzoyl)-N-(pyridin-2-ylmethyl)acetamide | 95 |

| 4-Fluorobenzoyl chloride | N-(4-Fluorobenzoyl)-N-(pyridin-2-ylmethyl)acetamide | 85 |

| 4-Chlorobenzoyl chloride | N-(4-Chlorobenzoyl)-N-(pyridin-2-ylmethyl)acetamide | 88 |

| 4-Bromobenzoyl chloride | N-(4-Bromobenzoyl)-N-(pyridin-2-ylmethyl)acetamide | 91 |

| 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)-N-(pyridin-2-ylmethyl)acetamide | 83 |

| 3-Methylbenzoyl chloride | N-(3-Methylbenzoyl)-N-(pyridin-2-ylmethyl)acetamide | 90 |

| 2-Chlorobenzoyl chloride | N-(2-Chlorobenzoyl)-N-(pyridin-2-ylmethyl)acetamide | 81 |

Data sourced from a study on N-acylation of amides using a pyridine ring as an internal nucleophilic catalyst. semanticscholar.org Reactions were conducted under optimized conditions.

These findings highlight that acylation reactions, particularly those utilizing internal catalysis by a pyridine moiety, are a powerful tool for the synthesis of amides and imides from this compound and its structural analogues. The use of common acylating agents like acyl chlorides, in combination with an appropriate base, allows for the efficient construction of a diverse library of acylated products.

Chemical Reactivity and Mechanistic Pathways of N 4 Chlorophenyl Pyridine 2 Methylamine

Fundamental Reaction Profiles of N-(4-Chlorophenyl)pyridine-2-methylamine

This compound is an organic compound featuring a pyridine (B92270) ring, a secondary amine linkage, and a chlorophenyl group. smolecule.com This structure possesses multiple reactive sites, leading to a variety of fundamental reactions. The reactivity is primarily centered around the secondary amine nitrogen and the electrophilic positions of the pyridine ring. smolecule.comnih.gov

The lone pair of electrons on the secondary amine nitrogen makes it nucleophilic and basic. Key reaction profiles include:

Substitution Reactions : The amine group's hydrogen can be substituted by various electrophiles. Acylation with acid chlorides or anhydrides, for instance, yields the corresponding amides. libretexts.org Alkylation with alkyl halides can also occur, potentially leading to a quaternary ammonium (B1175870) salt through exhaustive alkylation. libretexts.org

Condensation Reactions : The compound can react with carbonyl compounds like aldehydes and ketones to form imines or related structures, a common reaction for secondary amines. smolecule.com

Acid-Base Reactions : As an amine, it can react with acids to form ammonium salts. This basicity influences its solubility and reactivity in different pH environments.

Table 1: Summary of Fundamental Reaction Types

| Reaction Type | Reactant Class | Functional Group Involved | Product Type |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Secondary Amine | Amide |

| Alkylation | Alkyl Halides | Secondary Amine | Tertiary Amine, Quaternary Ammonium Salt |

| Condensation | Aldehydes, Ketones | Secondary Amine | Imine/Enamine |

| Salt Formation | Acids | Secondary Amine, Pyridine Nitrogen | Ammonium Salt |

Bond Cleavage and Formation Mechanisms in this compound Transformations

The transformations of this compound involve the cleavage and formation of several key covalent bonds. The mechanisms are dictated by the nature of the reagents and reaction conditions.

N-H Bond Cleavage: In many reactions, the initial step is the deprotonation or cleavage of the N-H bond at the secondary amine. In acylation reactions, a base is often used to neutralize the HCl produced, facilitating the cleavage of the N-H bond and the formation of a new N-C bond with the acyl group. libretexts.org

C-N Bond Cleavage and Formation: While the C-N bonds in the molecule are generally stable, they can be cleaved under specific conditions. For instance, in Hofmann elimination reactions, a quaternary ammonium salt (formed by exhaustive alkylation of the amine) undergoes elimination upon heating with a strong base, leading to the cleavage of a C-N bond and the formation of an alkene. libretexts.org Conversely, the synthesis of this compound and related structures often involves the formation of C-N bonds. One common synthetic route is the direct amination reaction between 2-chloro-4-methylpyridine (B103993) and 4-chloroaniline. smolecule.com Another approach involves the reductive amination of an aldehyde (like pyridine-2-carbaldehyde) with an amine (4-chloroaniline), which involves the initial formation of a C=N bond (imine) followed by its reduction to a C-N single bond. smolecule.comresearchgate.net

Ring-Opening and Cyclization: Some studies have employed ring cleavage methodologies to explore the compound's reactivity. smolecule.com While specific mechanisms for this molecule are not detailed, ring-opening reactions in heterocyclic compounds can occur via heterolytic cleavage of a bond within the ring, such as a C-N bond, often prompted by specific reagents or conditions. wikipedia.org Conversely, intramolecular reactions could lead to the formation of new rings. For example, oxidative cyclization processes promoted by reagents like iodine have been used to synthesize pyridine derivatives, involving the formation of new C-C and C-N bonds alongside the cleavage of a primary amine C-N bond in the starting material. rsc.org

Table 2: Mechanistic Overview of Key Transformations

| Transformation | Bond(s) Cleaved | Bond(s) Formed | Mechanistic Pathway |

|---|---|---|---|

| Acylation | N-H | N-C (acyl) | Nucleophilic Acyl Substitution |

| Reductive Amination (Synthesis) | C=O, N-H, H-H (reductant) | C=N, then C-N, C-H, N-H | Imine formation followed by reduction |

| Hofmann Elimination (Hypothetical) | C-H (beta), C-N (alpha) | C=C, N (tertiary amine) | E2-like Elimination |

| Oxidative Cyclization (Related Systems) | C-N, C-H | C-C, C-N | Radical or Ionic Cascade |

Nucleophilic Dearomatization Reactions of Pyridine Moieties in Related Structures

The pyridine ring is aromatic and thus generally resistant to nucleophilic attack due to its electron-rich nature. acs.org However, its dearomatization represents a powerful synthetic tool to create complex, three-dimensional saturated nitrogen heterocycles like dihydropyridines and piperidines from flat aromatic precursors. acs.orgmdpi.com For this compound, the pyridine moiety could undergo such reactions, provided it is sufficiently activated.

The core principle of nucleophilic dearomatization involves reducing the aromatic stability of the pyridine ring to make it more electrophilic. acs.org This is typically achieved by functionalizing the pyridine nitrogen, which converts the neutral pyridine into a more reactive pyridinium (B92312) salt. mdpi.com

Mechanism of Activation and Attack:

N-Activation : The pyridine nitrogen is treated with a strong electrophile (e.g., alkyl halides, acyl chlorides, or chloroformates) to form a pyridinium ion. This activation withdraws electron density from the ring, making the C2, C4, and C6 positions highly electrophilic. nih.gov

Nucleophilic Attack : A nucleophile (such as organometallic reagents, enolates, or hydrides) then attacks one of the electron-deficient carbon atoms. mdpi.com The attack typically occurs at the C2 or C4 position, leading to the formation of 1,2- or 1,4-dihydropyridine (B1200194) derivatives. acs.org The regioselectivity can be influenced by steric factors and the nature of the N-activating group. acs.org

Recent advancements have demonstrated that a chiral copper hydride (CuH) complex can catalyze the C-C bond-forming dearomatization of pyridines at room temperature without pre-activation of the heterocycle, generating the nucleophile in situ. acs.orgnih.gov This process can lead to highly enantiomerically enriched 1,4-dihydropyridines, which can be further reduced to piperidines. acs.orgnih.gov

Table 3: Strategies for Pyridine Dearomatization

| Strategy | Activating Agent / Catalyst | Typical Nucleophile | Product |

|---|---|---|---|

| Stoichiometric N-Activation | Acyl Halides, Chloroformates | Grignard Reagents, Organolithiums | 1,2- or 1,4-Dihydropyridines |

| Catalytic Activation | Chiral Copper Hydride (CuH) Complex | Alkenes (in situ nucleophile generation) | Enantioenriched 1,4-Dihydropyridines |

| Silylboration | Chiral Copper Complex | Styrenes (with silane) | N-silyl-1,4-dihydropyridines |

Oxidative and Chlorination Reactions of Amine Functionalities

The secondary amine functionality in this compound is susceptible to both oxidation and chlorination reactions, leading to a variety of products depending on the reagents and conditions employed.

Oxidative Reactions: The oxidation of secondary amines can yield several different products. Milder oxidation can remove two hydrogen atoms to form imines. britannica.com More controlled oxidation can lead to the formation of stable nitroxyl (B88944) free radicals (nitroxides), a reaction often accomplished using hydrogen peroxide with a sodium tungstate (B81510) catalyst. tandfonline.com Other oxidizing agents that have been employed for secondary amines include oxides of lead, mercury, or silver. tandfonline.com Stronger oxidation with reagents like hydrogen peroxide or peroxy acids can add an oxygen atom to the nitrogen, potentially leading to further oxidation products like nitroso or nitro compounds. britannica.com The gaseous oxidation of secondary amines has also been studied, showing that the reaction rate is dependent on the concentrations of both the amine and oxygen. rsc.org

Chlorination Reactions: Secondary amines react with chlorinating agents to form N-chloroamines (chloramines). For example, all primary and secondary amines are transformed into chloramines upon chlorination. nih.gov The kinetics and mechanisms of chlorine transfer from agents like chloramine-T to secondary amines have been shown to be second-order. nih.gov The proposed mechanism for this chlorine exchange involves a molecule of water participating in a cyclic, six-membered transition state. nih.gov The piperazine (B1678402) ring with a secondary amine structure has been observed to break down during chlorination, whereas a tertiary amine structure is comparatively more stable. researchgate.net Anhydrous chloramine (B81541) has also been shown to react with anhydrous primary and secondary amines. acs.org

Table 4: Products of Amine Functionalization

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Oxidation | MnO₂ | Imine |

| Oxidation | H₂O₂, Sodium Tungstate | Nitroxide Radical |

| Oxidation | Peroxy Acids | Nitroso/Nitro Compounds |

| Chlorination | Chloramine-T, Free Available Chlorine (FAC) | N-Chloroamine |

Coordination Chemistry and Ligand Applications of N 4 Chlorophenyl Pyridine 2 Methylamine

N-(4-Chlorophenyl)pyridine-2-methylamine as a Ligand in Transition Metal Complexes

This compound functions as a robust bidentate ligand, coordinating to transition metal centers through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the methylamine (B109427) group. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the thermodynamic stability of the resulting complex, known as the chelate effect. The electronic properties of the ligand are influenced by the electron-withdrawing nature of the 4-chlorophenyl group and the π-system of the pyridine ring, which can affect the electron density at the coordinating nitrogen atoms and, consequently, the strength of the metal-ligand bonds.

The steric bulk of the 4-chlorophenyl group also plays a crucial role in determining the coordination geometry and the accessibility of the metal center to other potential ligands or substrates. Transition metal complexes incorporating this ligand can adopt various geometries, largely dependent on the coordination number and the electronic configuration of the metal ion. Common geometries include distorted octahedral and square planar arrangements. The nature of the metal ion, its oxidation state, and the presence of other ancillary ligands further influence the final structure and properties of the complex. The study of these complexes is integral to understanding fundamental principles of coordination chemistry and for the rational design of new materials and catalysts.

Structural Characterization of Metal-N-(4-Chlorophenyl)pyridine-2-methylamine Complexes

In many instances, transition metal complexes of this compound and related bidentate ligands exhibit a distorted octahedral geometry. This distortion from a perfect octahedron can arise from several factors, including the steric constraints imposed by the ligand itself, the electronic effects of the metal center (such as the Jahn-Teller effect), and packing forces within the crystal lattice. For example, in Ni(II) complexes with related pyridine-based ligands, a distorted octahedral environment is common. marquette.edumdpi.comjscimedcentral.com The coordination sphere is completed by either additional molecules of the bidentate ligand or by other monodentate or bidentate ligands and counter-ions.

The distortion in the octahedral geometry is quantitatively described by the deviations in the cis and trans bond angles from the ideal 90° and 180°, respectively, as well as variations in the metal-ligand bond lengths. In a hypothetical distorted octahedral Ni(II) complex with two this compound ligands and two chloride ions, the Ni-N bonds to the pyridine and amine nitrogens would likely differ in length, reflecting their different electronic environments.

| Parameter | Value |

|---|---|

| Ni-N(pyridine) Bond Length (Å) | ~2.05 - 2.15 |

| Ni-N(amine) Bond Length (Å) | ~2.10 - 2.20 |

| Ni-Cl Bond Length (Å) | ~2.35 - 2.45 |

| N(pyridine)-Ni-N(amine) Angle (°) | ~80 - 85 |

| Cl-Ni-Cl Angle (°) | ~90 - 100 or ~170 - 180 |

A particularly interesting structural motif adopted by complexes of ligands similar to this compound is the pseudo-octahedral piano stool geometry. This arrangement is characteristic of half-sandwich complexes, typically involving a transition metal, an arene ligand that forms the "seat" of the stool, and three other ligands that constitute the "legs". In the context of pyridine-based ligands, ruthenium(II) complexes of the type [(η⁶-arene)Ru(N-N)Cl]⁺, where N-N is a bidentate nitrogen ligand, are well-documented. chuka.ac.keresearchgate.net

In these complexes, the Ru(II) center is coordinated to the η⁶-arene, the two nitrogen atoms of the bidentate ligand, and a chloride ion. The resulting geometry is described as a pseudo-octahedral three-legged piano stool. The arene ring occupies three coordination sites, and the bidentate ligand and the chloride ion occupy the remaining three sites. The term "pseudo-octahedral" is used because the arene ligand is considered to occupy one face of the octahedron.

| Parameter | Value |

|---|---|

| Ru-N(pyridine) Bond Length (Å) | 2.078 |

| Ru-N(imine) Bond Length (Å) | 2.079 |

| Ru-Cl Bond Length (Å) | 2.702 |

| N(pyridine)-Ru-N(imine) Angle (°) | 76.5 |

| N(pyridine)-Ru-Cl Angle (°) | 85.4 |

| N(imine)-Ru-Cl Angle (°) | 84.9 |

Interactions of Pyridine-Based Ligands with Metal Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judicious selection of the metal and organic linker. Pyridine-based ligands, including derivatives of this compound, are valuable components in the design and synthesis of functional MOFs. alfa-chemistry.comrsc.org

The nitrogen atom of the pyridine ring can act as a coordination site, linking to the metal centers and contributing to the formation of the extended framework. Furthermore, the functional groups on the pyridine ligand can be used to modify the properties of the resulting MOF. For instance, the introduction of specific functional groups can alter the adsorption properties of the MOF for gases or other small molecules. acs.orgacs.org Pyridine-containing linkers can also be used to introduce catalytic activity into the MOF structure. The interaction of pyridine-based ligands with MOFs can also occur post-synthetically, where pyridine-containing molecules are introduced into the pores of a pre-existing MOF to modify its properties.

Schiff Base Derivatives as Ligand Precursors Related to this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. chemijournal.com The imine (-C=N-) group in Schiff bases provides a coordination site, and these ligands can be readily synthesized and functionalized. This compound is closely related to Schiff base ligands that can be prepared from 2-aminomethylpyridine or pyridine-2-carbaldehyde. jocpr.comderpharmachemica.com

For example, the reaction of pyridine-2-carbaldehyde with an aniline (B41778) derivative results in a Schiff base ligand with a pyridine-imine moiety that is structurally analogous to the pyridine-amine framework of this compound. These Schiff base derivatives also act as bidentate N,N-donor ligands and form stable complexes with a wide range of transition metals. digitellinc.com The electronic properties of the imine bond can be tuned by the substituents on the aldehyde and amine precursors, allowing for fine control over the properties of the resulting metal complexes. The coordination chemistry of these Schiff base derivatives provides valuable insights into the behavior of related ligands like this compound.

Computational and Theoretical Studies on N 4 Chlorophenyl Pyridine 2 Methylamine

Density Functional Theory (DFT) Investigations of N-(4-Chlorophenyl)pyridine-2-methylamine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. nih.govscispace.com DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to model the molecule's behavior. researchgate.netnih.gov

Geometry Optimization and Vibrational Frequencies

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. Key vibrational modes for this compound would include N-H stretching, C-N stretching, C-Cl stretching, and the characteristic ring breathing modes of the pyridine (B92270) and benzene (B151609) rings. nih.govscirp.org Comparing these theoretical spectra with experimental data allows for a detailed assignment of the observed spectral bands and confirms the optimized structure. nih.gov

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (amine bridge) | Length of the bond connecting the amine to the pyridine ring | ~1.38 Å |

| C-N (amine bridge) | Length of the bond connecting the amine to the chlorophenyl ring | ~1.42 Å |

| C-Cl | Length of the carbon-chlorine bond | ~1.75 Å |

| N-H | Length of the amine N-H bond | ~1.01 Å |

| **Bond Angles (°) ** | ||

| C-N-C | Angle of the bridging amine group | ~125° |

| Dihedral Angles (°) | ||

| Pyridine-N-C-Chlorophenyl | Torsion angle defining the twist between the two rings | ~45-55° |

Note: The values presented are hypothetical and based on typical results from DFT calculations for structurally similar molecules.

Electronic Structure Analysis Including Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4-chlorophenylamine moiety. In contrast, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.commalayajournal.org A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. numberanalytics.com

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 to -6.2 | Highest energy orbital containing electrons; indicates sites of nucleophilicity. |

| LUMO | -1.0 to -1.5 | Lowest energy orbital without electrons; indicates sites of electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.3 to 5.2 | Energy difference; relates to chemical reactivity and kinetic stability. |

Note: These values are representative estimates for this class of molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eu It examines charge delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). acadpubl.eu

In this compound, significant intramolecular interactions would include:

Hyperconjugation: Delocalization of electron density from the lone pair of the amine nitrogen (n_N) into the antibonding π* orbitals of both the pyridine and chlorophenyl rings.

Lone Pair Interactions: Donation from the lone pairs of the chlorine atom (n_Cl) into the antibonding π* orbital of the chlorophenyl ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecule's surface.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, concentrated around the electronegative nitrogen atom of the pyridine ring. This area is susceptible to electrophilic attack (e.g., protonation). nih.gov

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atom of the secondary amine (N-H group). This site is prone to nucleophilic attack.

Neutral Potential (Green): Areas corresponding to the carbon skeletons of the aromatic rings.

The MEP map provides a clear, qualitative guide to the molecule's reactivity patterns. malayajournal.orgresearchgate.net

Molecular Dynamics and Conformational Preference Studies

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time at a given temperature. nih.gov MD simulations can explore the conformational landscape of this compound by modeling the rotation around the single bonds connecting the amine bridge to the two aromatic rings.

These simulations can determine the most populated conformations, the energy barriers to rotation, and how the molecule's shape fluctuates in different environments (e.g., in a solvent). This information is crucial for understanding how the molecule might interact with biological targets, as its dynamic shape can influence binding affinity. nih.gov

Advanced Analytical Techniques for Characterization of N 4 Chlorophenyl Pyridine 2 Methylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹³C CP MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-(4-Chlorophenyl)pyridine-2-methylamine and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

For the isomeric compound N-(4-chlorophenyl)pyridin-4-amine , ¹H-NMR data is also available and can provide comparative information on the influence of substituent positioning on the pyridine (B92270) ring. researchgate.net

¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR is a powerful solid-state NMR technique used to study the structure and dynamics of materials. While not specifically reported for this compound, it has been employed to investigate the crystalline state of related structures, such as Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. This technique can help correlate solution NMR data with solid-state structures obtained from X-ray diffraction.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm) of Pyridine in Various Solvents researchgate.net

| Solvent | C-2/C-6 | C-3/C-5 | C-4 |

| CDCl₃ | 150.1 | 123.9 | 136.1 |

| Acetone-d₆ | 150.3 | 124.6 | 136.9 |

| DMSO-d₆ | 149.8 | 124.3 | 136.4 |

| Benzene-d₆ | 150.4 | 123.6 | 135.6 |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and studying electronic transitions within a molecule.

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules. For a derivative, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline , experimental IR spectra have been recorded and compared with predicted frequencies from Density Functional Theory (DFT) calculations, showing good correlation. nih.gov For this compound, characteristic IR bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the methylene (B1212753) bridge, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching of the chlorophenyl group. The NIST WebBook provides reference IR spectra for related compounds like 4-methyl-2-pyridinamine and 4-methylpyridine , which can be used for comparative analysis of the pyridine ring vibrations. nist.govnist.gov

UV-Vis Spectroscopy probes the electronic transitions in a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to the π-π* transitions of the pyridine and chlorophenyl aromatic rings. Studies on related compounds, such as 5,5′-((4-chlorophenyl)methylene)bis(1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione) , have utilized UV-Vis spectroscopy in conjunction with computational methods to analyze electronic properties, including HOMO-LUMO energy gaps. researchgate.net The UV-Vis spectrum of 4-(Dimethylamino)pyridine in methanol (B129727) is available as a reference. spectrabase.com

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS.

The molecular weight of this compound is approximately 218.68 g/mol . smolecule.comnih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 218. The fragmentation pattern would likely involve cleavage of the benzylic C-N bond, leading to characteristic fragments. Common fragmentation pathways for amines include α-cleavage, which for this molecule would result in the loss of the chlorophenyl group or the pyridinylmethyl group. miamioh.edu For instance, cleavage of the bond between the methylene carbon and the nitrogen could yield a fragment corresponding to the 4-chlorobenzyl cation or the pyridin-2-ylmethylamine radical cation. The fragmentation of related aromatic amines, such as aniline (B41778), involves the loss of HCN. miamioh.edu Analysis of the mass spectrum of methylamine (B109427) shows a base peak corresponding to the loss of a hydrogen atom. docbrown.info

GC-MS has been utilized for the analysis of related compounds, such as 4-(Dimethylamino)pyridine , providing reference data for the chromatographic behavior and mass spectral fragmentation of substituted pyridines. nih.gov

X-ray Diffraction Studies: Single Crystal and Powder X-ray Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and can be employed to characterize bulk materials. It is a valuable tool for confirming the phase purity of a synthesized compound. PXRD has been used in the characterization of coordination polymers derived from pyridine-containing ligands, demonstrating its utility in materials science applications.

Chromatographic Separations (Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

Thin Layer Chromatography (TLC) is a simple and rapid technique for monitoring reaction progress and assessing compound purity. For this compound, a suitable TLC system would likely involve a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve appropriate retention (Rƒ value). Visualization can be achieved under UV light due to the aromatic nature of the compound. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of compounds. Several HPLC methods have been developed for the analysis of pyridine and its derivatives. helixchrom.com For this compound, a reversed-phase HPLC method would be suitable, likely employing a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol and water, possibly with additives like formic acid or trifluoroacetic acid to improve peak shape. HPLC is a good alternative to GC for polar and thermolabile compounds as it often does not require derivatization. thermofisher.com Methods have been established for the analysis of related compounds such as 4-Amino-2-chloropyridine . sielc.com

Advanced Surface and Material Characterization Techniques for Related Polymer Materials (e.g., SEM, EDS, BET)

When this compound or its derivatives are incorporated into polymeric materials, a range of surface and material characterization techniques are employed to understand their morphology, elemental composition, and surface properties.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of materials at the micro- and nanoscale. For polymers incorporating pyridine derivatives, SEM can reveal information about the polymer's structure, such as porosity and particle size.

Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, provides elemental analysis of the material's surface. EDS can confirm the presence and distribution of key elements, such as chlorine and nitrogen, within the polymer matrix derived from this compound.

Brunauer-Emmett-Teller (BET) analysis is a technique used to measure the specific surface area of a material by nitrogen adsorption. This is particularly important for porous polymer materials, where a high surface area can be crucial for applications in catalysis or separation. For example, pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives have been synthesized and characterized, and their properties could be further investigated using techniques like BET. mdpi.com

Biological Activity and Elucidation of Molecular Mechanisms of N 4 Chlorophenyl Pyridine 2 Methylamine

Modulation of Ion Channels by N-(4-Chlorophenyl)pyridine-2-methylamine

The pyridine (B92270) nucleus is a component of pyridine nucleotides (NAD(P)(H)), which are recognized as regulators of various ion transport mechanisms. nih.govnih.gov This regulation is a conserved evolutionary feature, with these nucleotides modulating the activity of channels such as the plasma membrane K(ATP) channels, the cystic fibrosis transmembrane conductance regulator (CFTR), and the transient receptor potential M2 (TRPM2) channel. nih.govnih.gov Eukaryotic voltage-gated potassium (Kv) channels, for instance, associate with pyridine nucleotide-binding proteins that belong to the aldo-keto reductase superfamily. nih.gov The binding of NADP+ or NADPH to these auxiliary subunits can alter channel inactivation, thereby linking cellular ion transport to metabolic states. nih.govnih.gov

While the broader class of pyridine-containing compounds has established roles in ion channel regulation, specific studies detailing the direct modulation of ion channels by this compound are not extensively documented in the current literature. Future research may elucidate whether this specific compound or its close analogues can directly interact with ion channel proteins or their regulatory subunits, potentially influencing physiological processes such as membrane potential control and neurotransmitter release. nih.gov

Ligand-Receptor Interaction Studies Involving this compound

The structural motifs present in this compound, namely the pyridine ring and the chlorophenyl group, are found in many biologically active molecules known to interact with various receptors. For example, studies on pyrazole (B372694) derivatives containing a 4-chlorophenyl group have shown potent and selective antagonism for the CB1 cannabinoid receptor. nih.gov In these cases, the aromatic ring moiety plays a crucial role in the steric binding interaction with the receptor. nih.gov

Similarly, a compound featuring a (4-Chlorophenyl)piperazin-1-yl)methyl group attached to a 1H-pyrrolo[2,3-b]pyridine core has been identified as a high-affinity, selective antagonist for the human dopamine (B1211576) D4 receptor. nih.gov These examples highlight the importance of the substituted phenyl ring in achieving specific ligand-receptor interactions. Although direct studies on this compound are limited, its structure suggests a potential to engage in specific binding with biological receptors, a hypothesis that warrants further investigation through computational docking and experimental binding assays.

Analysis of Protein-Protein Interaction Disruption by this compound

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govmdpi.com The disruption of specific PPIs with small molecules is a significant, albeit challenging, therapeutic strategy. nih.govnih.gov The interfaces of PPIs are often large and relatively flat, making it difficult for small molecules to bind and disrupt the interaction effectively. nih.gov

There is currently a lack of specific research demonstrating that this compound functions as a disruptor of protein-protein interactions. However, the development of small-molecule PPI inhibitors is an active area of research. nih.gov For instance, inhibitors have been developed to target the interaction between the growth factor receptor-bound protein-2 (Grb2) and Son of sevenless (SOS1), which is crucial in RAS signaling pathways. nih.gov Given its chemical structure, this compound could potentially serve as a scaffold for the design of novel PPI inhibitors, although experimental validation is required to establish any such activity.

Antimicrobial Properties and Mechanisms (Antibacterial, Antifungal)

Derivatives of pyridine and related heterocyclic compounds have demonstrated significant antimicrobial activity. nih.gov The presence of a pyridine ring, often combined with other functional groups, contributes to their ability to inhibit the growth of various pathogenic microorganisms.

Antibacterial Activity Compounds containing the pyridine moiety have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain N-alkylated pyridine-based organic salts exhibit notable antibacterial effects against S. aureus and E. coli. nih.gov Similarly, derivatives of N-(4-Chlorophenyl)piperidine-3-carboxamide have shown a high degree of inhibition against a range of bacteria including Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, and Escherichia coli. ijpbs.com The mechanism of action for some related compounds, such as thiosemicarbazides, is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.net Molecular docking studies suggest that pyridine-2-methylamine derivatives can bind effectively to the active pocket of enzymes like MmpL3, a crucial mycolic acid transporter in Mycobacterium tuberculosis, representing a promising therapeutic target. nih.gov

Antifungal Activity The antifungal potential of pyridine derivatives has also been well-documented. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown activity against both human and plant pathogenic fungi, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. mdpi.com The mechanism of antifungal action for some related compounds involves the generation of reactive oxygen species (ROS), which leads to cellular damage. mdpi.com Another proposed mechanism for pyridine carboxamide derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov For example, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide showed SDH inhibitory activity comparable to the commercial fungicide thifluzamide. nih.gov

The following table summarizes the antimicrobial activity of selected compounds related to this compound against various microbial strains.

| Compound Class | Test Organism | Activity/Measurement | Reference |

| Pyridine-based thiosemicarbazide | Bacillus subtilis, MRSA | Active | researchgate.net |

| N-(4-Chlorophenyl)piperidine-3-carboxamide | K. pneumoniae, S. aureus, E. coli | High degree of inhibition | ijpbs.com |

| Pyridine-2-methylamine derivatives | M. tuberculosis H37Rv | MIC = 0.016 µg/mL (for compound 62) | nih.gov |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL | nih.gov |

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 µmol/L | nih.gov |

| Hybrid bis-(imidazole)-pyridine | Candida spp., Aspergillus spp. | MIC = 3.9 to 62.5 µg/mL | mdpi.com |

Investigation of Inhibition of Specific Biological Pathways

Compounds structurally related to this compound have been identified as inhibitors of critical biological pathways, particularly in the context of cancer and infectious diseases.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to exhibit inhibitory activity against the kinase AKT2/PKBβ. dundee.ac.uknih.gov The AKT signaling pathway is a major oncogenic pathway, and its inhibition is a key therapeutic strategy. dundee.ac.uknih.gov One specific compound from this series, compound 4j, selectively inhibited AKT2/PKBβ out of 139 kinases tested and induced cell death in patient-derived glioma cells. dundee.ac.uknih.gov

In the field of infectious diseases, pyridine-2-methylamine derivatives have been developed as potent inhibitors of MmpL3, a protein essential for the transport of mycolic acids in Mycobacterium tuberculosis. nih.gov Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to bacterial death. nih.gov Furthermore, chlorinated N-phenylpyrazine-2-carboxamides, which share structural similarities, have been shown to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts, indicating an impact on fundamental bioenergetic pathways. nih.gov

The table below details the inhibitory actions of related compounds on specific biological targets and pathways.

| Compound/Derivative | Target/Pathway | Biological Context | IC50/Activity | Reference |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j) | AKT2/PKBβ kinase | Glioma (Cancer) | Low micromolar activity | dundee.ac.uknih.gov |

| Pyridine-2-methylamine derivative (62) | MmpL3 Transporter | Mycobacterium tuberculosis | MIC = 0.016 µg/mL | nih.gov |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthetic Electron Transport | Spinach Chloroplasts | IC50 = 43.0 µmol/L | nih.gov |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Succinate Dehydrogenase (SDH) | Botrytis cinerea (Fungus) | IC50 = 5.6 mg/L | nih.gov |

Role as a Research Tool in Biochemical Pathway Elucidation

A molecule with specific and potent inhibitory action against a particular enzyme or pathway can serve as an invaluable research tool. By selectively blocking a single step in a complex biochemical cascade, such a compound allows researchers to study the consequences of that inhibition, thereby elucidating the function of the target protein and its role within the broader cellular network.

Given the demonstrated activity of its analogues, this compound and its derivatives hold potential as research tools. For example, the selective inhibition of the kinase AKT2 by N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles provides a chemical probe to investigate the specific roles of this kinase isoform in oncogenic signaling, distinct from AKT1 or AKT3. dundee.ac.uknih.gov Similarly, the potent and specific inhibition of the MmpL3 transporter in M. tuberculosis by pyridine-2-methylamine derivatives allows for detailed studies of the mycolic acid transport system and its importance for mycobacterial viability. nih.gov These compounds can be used in cell-based assays and preclinical models to dissect biochemical pathways and validate novel drug targets.

Derivatization, Analogue Synthesis, and Structure-Activity Relationship (SAR) Studies of this compound

The chemical scaffold of this compound has emerged as a significant starting point for the development of novel compounds with diverse biological activities. Through strategic chemical modifications, researchers have synthesized libraries of derivatives to explore their therapeutic potential and to understand the key structural features that govern their interactions with biological targets. This article delves into the derivatization, analogue synthesis, and structure-activity relationship (SAR) studies of this compound, culminating in the elucidation of its pharmacophore.

Catalytic Applications of N 4 Chlorophenyl Pyridine 2 Methylamine Derived Complexes

Homogeneous Catalysis with N-(4-Chlorophenyl)pyridine-2-methylamine-Based Ligands and Complexes

Information regarding the use of this compound as a ligand in homogeneous catalysis is not available in the reviewed scientific literature. There are no published studies detailing the synthesis of its metal complexes for the purpose of catalyzing reactions in a homogeneous phase.

Specific Oxidation and Transamidation Reactions Catalyzed by this compound Complexes

No studies have been found that investigate the catalytic activity of this compound complexes in oxidation or transamidation reactions. The potential for this compound to act as a catalyst for these specific transformations has not been explored in the available scientific literature.

Supramolecular Chemistry Involving N 4 Chlorophenyl Pyridine 2 Methylamine Analogues

Host-Guest Complexation and Inclusion Compounds with Pyridine (B92270) Derivatives

While specific studies on the host-guest complexation of N-(4-Chlorophenyl)pyridine-2-methylamine are not extensively documented in publicly available research, the structural features of this molecule and its analogues suggest a potential for forming inclusion compounds with various host molecules. N-aryl-2-aminopyridine derivatives possess both hydrogen bond donor (-NH group) and acceptor (pyridine nitrogen) sites, as well as aromatic rings (chlorophenyl and pyridine) that can participate in π-π stacking and hydrophobic interactions.

These characteristics are typical for guest molecules that form stable complexes with macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. The hydrophobic cavity of these hosts could encapsulate the chlorophenyl or pyridine ring of the this compound analogue, while the portals of the host could interact with the more polar amine and pyridine nitrogen atoms. The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, including its solubility and stability.

For instance, the complexation of similar aromatic and heterocyclic molecules within the hydrophobic cavity of cyclodextrins is a well-established phenomenon. The stoichiometry of these complexes, typically 1:1, and their binding constants are influenced by the size and shape complementarity between the host and the guest. It is plausible that analogues of this compound could similarly form stable inclusion complexes, a hypothesis that invites further experimental investigation.

Self-Assembly and Molecular Recognition Phenomena in Pyridine-Containing Systems

The principles of self-assembly and molecular recognition are fundamental to understanding how molecules like this compound analogues organize in the solid state. A key insight into these phenomena is provided by the crystallographic analysis of a closely related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine. nih.gov

The molecular structure of this analogue reveals a non-planar conformation, with a significant dihedral angle of 48.03° between the planes of the benzene (B151609) and pyridine rings. This twisted geometry is a critical feature influencing how the molecules pack in a crystal lattice. nih.gov

The study of its crystal structure demonstrates a clear example of self-assembly through specific and directional hydrogen bonds. Centrosymmetrically related molecules are linked by pairs of N—H⋯N hydrogen bonds, where the amine hydrogen of one molecule interacts with the pyridine nitrogen of a neighboring molecule. This interaction results in the formation of a stable, eight-membered ring structure known as an R²₂(8) supramolecular synthon. nih.gov These dimeric aggregates then stack along a crystallographic axis, building a well-defined supramolecular architecture. nih.gov

This recurring and predictable hydrogen-bonding pattern is a classic illustration of molecular recognition, where molecules selectively associate with each other based on their complementary functional groups. The formation of such robust synthons is a cornerstone of crystal engineering, allowing for the design of solid-state materials with desired structures and properties. nih.gov

The detailed parameters of the molecular structure and hydrogen bonding in N-(4-Chlorophenyl)-4-methylpyridin-2-amine are summarized in the tables below.

Crystal Data and Structure Refinement for N-(4-Chlorophenyl)-4-methylpyridin-2-amine

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₁ClN₂ |

| Formula Weight | 218.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.9335 (15) |

| b (Å) | 4.0651 (4) |

| c (Å) | 17.0153 (16) |

| β (°) | 98.755 (1) |

| Volume (ų) | 1089.26 (18) |

Selected Torsion Angles for N-(4-Chlorophenyl)-4-methylpyridin-2-amine

| Atoms | Angle (°) |

|---|---|

| C7–N2–C1–N1 | -167.92 (17) |

| C1–N2–C7–C8 | -144.79 (18) |

Hydrogen-Bond Geometry for N-(4-Chlorophenyl)-4-methylpyridin-2-amine

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2···N1ⁱ | 0.89 (2) | 2.16 (2) | 3.045 (2) | 172 (2) |

Applications in Agrochemical Research and Environmental Chemistry of N 4 Chlorophenyl Pyridine 2 Methylamine

Antimicrobial Activity in Agricultural Contexts and Plant Protection

While direct and extensive research on the antimicrobial activity of N-(4-Chlorophenyl)pyridine-2-methylamine against specific plant pathogens is not widely documented in publicly available literature, the broader class of pyridine (B92270) derivatives exhibits significant antimicrobial properties. The structural motifs present in this compound—a pyridine ring and a chlorophenyl group—are common features in many commercial fungicides. This suggests a latent potential for this compound and its derivatives to inhibit the growth of pathogenic fungi and bacteria that threaten crop health and yield.

Research into structurally similar compounds provides valuable insights. For instance, studies on various N-aryl-pyridine-2-methylamine derivatives have demonstrated their potential as antifungal agents. The pyridine nitrogen atom and the secondary amine bridge are key features that can interact with biological targets in pathogens.

A notable example of a structurally related compound is N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide. While not identical, this molecule shares the this compound core structure with an additional chemical group. A preliminary bioassay of this related compound has shown promising antifungal activity against a range of significant plant pathogens. The results of this study underscore the potential of the core structure for further investigation and development in the field of plant protection.

The following table summarizes the antifungal activity of the related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, against several key plant pathogens.

Table 1: Antifungal Activity of a Structurally Related Pyridine Derivative

| Plant Pathogen | Disease Caused | Antifungal Activity |

|---|---|---|

| Botrytis cinerea | Gray Mold | Good |

| Gibberella zeae | Fusarium Head Blight | Good |

| Dothiorella gregaria | Stem Canker | Good |

| Colletotrichum gossypii | Anthracnose | Good |

These findings for a closely related molecule suggest that this compound could serve as a valuable lead compound for the development of new fungicides. Further research is warranted to screen this specific compound against a broader spectrum of plant pathogens to fully elucidate its antimicrobial potential in agricultural applications.

Role as a Precursor for Agrochemical Development and Modifiers

Pyridine-based compounds are integral to the synthesis of a wide array of modern agrochemicals. The chemical structure of this compound makes it a versatile precursor, or building block, for the creation of more complex and potent active ingredients. The presence of a reactive secondary amine group and the pyridine ring allows for a variety of chemical modifications, enabling the synthesis of a diverse library of derivative compounds.

The pyridine moiety itself is a key "active fragment" in many pesticides. The introduction of a pyridine ring into a molecule can significantly enhance its biological activity and influence its toxicological and environmental profile. Methylpyridine derivatives, in particular, are widely used in the agrochemical industry to produce high-efficacy, low-toxicity products.

The synthesis of novel agrochemicals often involves a strategy known as "intermediate derivatization," where a core molecular structure is systematically modified to optimize its biological activity. This compound is an ideal candidate for such an approach. The secondary amine can be readily acylated, alkylated, or incorporated into larger heterocyclic systems to produce new chemical entities. These new molecules can then be screened for a range of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties.

The process of agrochemical discovery and development is a complex and lengthy one. The identification of versatile and readily modifiable precursor molecules like this compound is a critical first step in this process. While specific commercial agrochemicals directly synthesized from this compound are not prominently documented, its chemical characteristics strongly indicate its potential as a valuable intermediate in the ongoing search for new and improved crop protection solutions.

Q & A

Q. What are the standard synthetic routes for N-(4-Chlorophenyl)pyridine-2-methylamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, heating 2-chloro-4-methylpyridine with 4-chloroaniline in solvents like ethanol or toluene, followed by extraction with diethyl ether and recrystallization from ethanol (yield: ~60-70%) . Optimization includes varying solvents (DMF, toluene), bases (K₂CO₃, triethylamine), and temperatures (120–130°C) to improve yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. What purification techniques are recommended for isolating this compound?

Common methods include:

- Liquid-liquid extraction : Using diethyl ether or dichloromethane to separate the product from aqueous layers .

- Recrystallization : Ethanol or ethanol/water mixtures are effective for obtaining high-purity crystals (≥99%) .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves impurities in complex mixtures .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

- NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm) .

- Mass spectrometry (ESI-MS) : Confirms molecular weight ([M+H]⁺ at m/z 219) .

- Elemental analysis : Validates C, H, N, and Cl content .

- Melting point : Serves as a preliminary purity check .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure of this compound?

Single-crystal X-ray diffraction reveals non-planar geometry (dihedral angle: 48.03° between aromatic rings) and hydrogen-bonded dimers (N–H⋯N, 2.12 Å). SHELX refines data by modeling anisotropic displacement parameters and restraining hydrogen atom positions (e.g., N–H distance: 0.86±0.01 Å). The software’s robustness in handling high-resolution data ensures precise refinement of monoclinic P2₁/n symmetry (unit cell dimensions: a = 15.93 Å, b = 4.07 Å) .